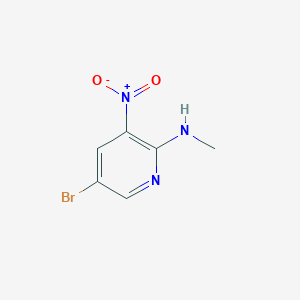

5-Bromo-N-methyl-3-nitropyridin-2-amine

Overview

Description

5-Bromo-N-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6BrN3O2 and a molecular weight of 232.03 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methyl group at the nitrogen atom, and a nitro group at the 3-position of the pyridine ring .

Preparation Methods

Nucleophilic Aromatic Substitution of 5-Bromo-2-chloro-3-nitropyridine

Reaction Mechanism and Conditions

The most widely documented method involves substituting the chlorine atom in 5-bromo-2-chloro-3-nitropyridine (Compound 1) with methylamine. The nitro group at position 3 activates the pyridine ring for nucleophilic attack at position 2, while bromine at position 5 remains inert under these conditions.

Procedure :

- Step 1 : Dissolve 5-bromo-2-chloro-3-nitropyridine (1 equiv) in anhydrous ethanol.

- Step 2 : Add excess methylamine (2–3 equiv) dropwise at 0°C to minimize side reactions.

- Step 3 : Stir the reaction mixture at room temperature for 12–24 hours.

- Step 4 : Isolate the product via filtration or solvent evaporation, followed by recrystallization from ethanol/water.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 88% |

| Reaction Temperature | 0°C → 25°C |

| Solvent | Ethanol |

| Characterization | ¹H NMR: δ 3.02 (N-CH₃), 8.56 (NH) |

Industrial Scalability

Industrial protocols optimize this method by:

- Using continuous flow reactors to enhance mixing and heat transfer.

- Recycling excess methylamine via distillation.

- Implementing inline IR spectroscopy to monitor reaction progress and halt at peak yield.

Bromination-Nitration Sequential Synthesis

Synthesis of 5-Bromo-2-chloro-3-nitropyridine Precursor

The precursor 5-bromo-2-chloro-3-nitropyridine is synthesized via:

2.1.1 Bromination of 2-Chloro-3-nitropyridine

- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid.

- Conditions : 80–100°C for 4–6 hours.

- Yield : 70–75%.

2.1.2 Nitration of 5-Bromo-2-chloropyridine

- Reagents : Nitrating mixture (HNO₃/H₂SO₄).

- Conditions : 0–5°C to prevent over-nitration.

- Regioselectivity : Nitro group directs to position 3 via meta-directing effects.

Key Data :

| Parameter | Value |

|---|---|

| Bromination Yield | 75% |

| Nitration Yield | 82% |

| Melting Point (Precursor) | 65–70°C |

Alternative Routes: Reductive Amination and Methylation

Chemical Reactions Analysis

5-Bromo-N-methyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group at the 3-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Oxidation Reactions: The methyl group attached to the nitrogen atom can undergo oxidation to form corresponding N-oxide derivatives.

Scientific Research Applications

Chemical Synthesis

Synthesis Methods:

5-Bromo-N-methyl-3-nitropyridin-2-amine can be synthesized through several methods, typically involving the bromination of N-methyl-3-nitropyridin-2-amine. Common reagents for this process include bromine or N-bromosuccinimide (NBS), often conducted in solvents such as acetonitrile or dichloromethane under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .

Reactivity:

The compound exhibits various chemical reactivity patterns:

- Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like SnCl₂ or hydrogen gas in the presence of a palladium catalyst.

- Oxidation Reactions: The compound can undergo oxidation reactions leading to the formation of N-oxide derivatives.

Biological Applications

Anticancer Activity:

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that it induces apoptosis in cancer cells, particularly through the activation of caspase pathways. This suggests its potential as an anticancer agent.

Antimicrobial Properties:

The compound has been evaluated for its antibacterial and antifungal activities. Studies have shown that it possesses potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics .

Mechanism of Action:

The mechanism involves interaction with specific molecular targets, where the bromine and nitro groups play crucial roles in binding affinity and reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects .

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for developing dyes, pigments, and polymers.

Summary Table of Biological Activities

Case Studies

-

Anticancer Activity:

A study conducted on various nitropyridine derivatives demonstrated that this compound exhibited significant cytotoxic effects against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent. -

Antimicrobial Activity:

In a comparative study of different nitro-substituted pyridines, this compound showed potent activity against both types of bacteria. The study concluded that it could serve as a lead compound for developing new antibiotics due to its effective inhibition of bacterial growth.

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine atom can facilitate electrophilic aromatic substitution reactions. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

5-Bromo-N-methyl-3-nitropyridin-2-amine can be compared with other similar compounds, such as:

5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine: This compound has an additional methyl group attached to the nitrogen atom, which can influence its reactivity and biological activity.

5-Bromo-2-methoxy-3-nitropyridine: The presence of a methoxy group at the 2-position can alter the compound’s electronic properties and reactivity.

3-Bromo-2-chloro-6-methyl-5-nitropyridine:

Biological Activity

5-Bromo-N-methyl-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C₆H₆BrN₃O₂ and a molar mass of approximately 232.04 g/mol. The compound features a bromine atom at the 5-position, a nitro group at the 3-position, and a methyl group attached to the nitrogen atom, contributing to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids, leading to various biological effects. The presence of the bromine atom enhances the compound's electrophilicity, facilitating its interaction with nucleophiles in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that related nitropyridine compounds show significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations . The presence of the nitro group is essential for this activity, as it enhances lipophilicity and membrane interaction.

Anticancer Activity

The compound has shown potential as an anticancer agent. In vitro studies have reported that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it was observed to exhibit cytotoxic effects on A549 lung cancer cells, with IC50 values suggesting significant antiproliferative activity . The mechanism involves modulation of cell cycle regulators and induction of apoptosis, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been explored for anti-inflammatory effects. Research indicates that nitro-substituted pyridines can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases . The exact pathways through which these effects occur require further investigation but may involve modulation of NF-kB signaling pathways.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Significant (20 μM) | Moderate (IC50: 25 μM) | Active against multiple pathogens |

| 5-Bromo-N-(3-methoxypropyl)-N-methyl-3-nitropyridin-2-amine | Moderate (30 μM) | Low | Less potent than above |

| 5-Bromo-2-nitropyridin-3-amine | Low | High (IC50: 15 μM) | Stronger anticancer properties |

Case Studies

- Antimicrobial Efficacy : A study assessed the antibacterial properties of various nitro-substituted pyridines, including this compound. Results indicated effective inhibition against resistant bacterial strains, highlighting its potential as a lead compound in antibiotic development.

- Cytotoxicity in Cancer Models : In vitro assays on A549 cells revealed that treatment with this compound led to significant reductions in cell viability compared to control groups. Flow cytometry analysis confirmed increased apoptosis rates among treated cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-N-methyl-3-nitropyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via halogenated pyridine intermediates. Common routes include:

- Suzuki-Miyaura cross-coupling : Reacting 5-bromo-3-nitropyridin-2-amine derivatives with methylboronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents (e.g., THF or DMF) at 80–100°C .

- N-methylation : Direct methylation of the amine group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents .

Optimization : Use factorial design to systematically vary parameters (catalyst loading, solvent polarity, temperature) and monitor yields via HPLC or GC-MS. For example, increasing Pd catalyst concentration (0.5–2 mol%) can enhance coupling efficiency .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include:

- Aromatic protons at δ 8.2–8.5 ppm (pyridine ring) and δ 3.0–3.2 ppm (N-methyl group) .

- Nitro group (NO₂) absence in proton spectrum but visible in ¹³C (δ ~150 ppm for nitro-attached carbon).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 245 (C₆H₆BrN₃O₂⁺) with isotopic pattern characteristic of bromine .

- Melting Point : Compare observed values (e.g., 189–190°C) with literature data to assess purity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent decomposition. Label with hazard codes (e.g., GHS07 for irritant) .

- Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .

Q. How is this compound utilized as a chemical intermediate in pharmaceutical research?

- Methodological Answer : The bromine and nitro groups serve as reactive handles for further functionalization:

- Nucleophilic substitution : Replace bromine with amines or thiols to create analogs for structure-activity relationship (SAR) studies .

- Reduction of nitro group : Catalytic hydrogenation (H₂/Pd-C) yields amine intermediates for antitumor or antimicrobial agents .

Advanced Research Questions

Q. How can contradictions in reported synthetic pathways be resolved (e.g., competing N-methylation vs. ring substitution)?

- Methodological Answer :

- Mechanistic studies : Use isotopic labeling (e.g., CD₃I for methylation) to track reaction pathways via ¹H NMR .

- Kinetic analysis : Compare reaction rates under varying temperatures (25–100°C) to identify dominant pathways. For example, N-methylation may dominate at lower temperatures, while ring substitution occurs at higher temperatures .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic (bromine) and nucleophilic (nitro group) sites. Software like Gaussian or ORCA can model transition states for Suzuki coupling .

- Molecular docking : Predict binding affinity of derivatives to biological targets (e.g., kinase enzymes) using AutoDock Vina to prioritize synthesis .

Q. How can structure-activity relationship (SAR) studies optimize biological activity in derivatives?

- Methodological Answer :

- Library synthesis : Prepare analogs by replacing bromine with Cl, F, or CF₃, and nitro with NH₂ or CN. Test antimicrobial activity via MIC assays (e.g., against E. coli or S. aureus) .

- QSAR modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate substituents with activity .

Q. What experimental designs minimize byproducts in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Apply a 2³ factorial design to optimize:

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Temperature | 70°C | 90°C |

| Catalyst (Pd) | 0.5 mol% | 1.5 mol% |

| Solvent | THF | DMF |

| Analyze interactions using ANOVA to identify optimal conditions . |

- Inline IR monitoring : Track reaction progress to halt at maximal yield, reducing over-reaction byproducts .

Properties

IUPAC Name |

5-bromo-N-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-8-6-5(10(11)12)2-4(7)3-9-6/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPIJZGJPUGTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446490 | |

| Record name | 5-Bromo-N-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70232-59-6 | |

| Record name | 5-Bromo-N-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.